
Heptadecane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-tricosafluoro-
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Overview
Description
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-tricosafluoro-heptadecane is a fluorinated organic compound with the chemical formula C17F23. It contains 17 carbon atoms and 23 fluorine atoms. The compound’s systematic name reflects its structure, emphasizing the presence of fluorine atoms at specific positions along the carbon backbone.
Preparation Methods
Synthetic Routes: The synthesis of 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-tricosafluoro-heptadecane typically involves fluorination reactions. One common method is the direct fluorination of a suitable precursor compound using elemental fluorine or fluorinating agents. Precise reaction conditions and catalysts vary depending on the specific synthetic route.
Industrial Production: Industrial-scale production methods for this compound may involve continuous flow processes, where reactants are fed into reactors under controlled conditions. These processes optimize yield, purity, and safety.
Chemical Reactions Analysis
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-tricosafluoro-heptadecane can participate in various chemical reactions:
Oxidation: It may undergo oxidation reactions, potentially leading to the formation of functional groups such as alcohols or carbonyls.
Reduction: Reduction reactions can reduce the fluorine content or modify the carbon backbone.
Substitution: Fluorine atoms can be replaced by other halogens or functional groups.
Common Reagents: Reagents like hydrogen peroxide, metal catalysts, and halogenating agents play a role in these reactions.
Major Products: The specific products depend on reaction conditions, but fluorinated derivatives are common.
Scientific Research Applications
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-tricosafluoro-heptadecane finds applications in:
Chemistry: As a building block for designing novel fluorinated compounds.
Biology: In studies involving fluorinated molecules and their interactions with biological systems.
Industry: Used in specialized materials, coatings, and lubricants.
Mechanism of Action
The precise mechanism of action for this compound depends on its specific application. It may interact with cellular receptors, enzymes, or other biomolecules due to its fluorine content. Further research is needed to elucidate its detailed mechanisms.
Comparison with Similar Compounds
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-tricosafluoro-heptadecane stands out due to its extensive fluorination pattern. Similar compounds include other perfluoroalkanes and fluorinated derivatives, but this compound’s unique arrangement of fluorine atoms sets it apart.
Properties
CAS No. |
1980062-96-1 |
---|---|
Molecular Formula |
C17H13F23 |
Molecular Weight |
654.25 g/mol |
IUPAC Name |
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-tricosafluoroheptadecane |
InChI |
InChI=1S/C17H13F23/c1-2-3-4-5-6-7(18,19)8(20,21)9(22,23)10(24,25)11(26,27)12(28,29)13(30,31)14(32,33)15(34,35)16(36,37)17(38,39)40/h2-6H2,1H3 |
InChI Key |
PUIYORJGZOASFC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
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